molecular formula C25H20O3 B11158394 5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11158394
M. Wt: 368.4 g/mol
InChI Key: ZIQJWWFXRNQGKC-UHFFFAOYSA-N
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Description

5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative offered for research applications. This compound belongs to a class of molecules known for a broad spectrum of biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery research . The core furo[3,2-g]chromen-7-one structure is a key pharmacophore in many natural products and bioactive molecules. Related derivatives have been investigated for their potential as anti-inflammatory and antioxidant agents . Furthermore, substitutions at the C-3 and C-5 positions of the coumarin nucleus are critically important for enhancing biological potency, particularly for antibacterial activity . The 2-naphthyl group at the 3-position and the butyl chain at the 5-position in this specific compound are designed to explore structure-activity relationships and optimize interactions with biological targets. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a lead compound for evaluating biological activity in various assay systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

5-butyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H20O3/c1-2-3-6-18-12-25(26)28-24-14-23-21(13-20(18)24)22(15-27-23)19-10-9-16-7-4-5-8-17(16)11-19/h4-5,7-15H,2-3,6H2,1H3

InChI Key

ZIQJWWFXRNQGKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Core Furochromenone Skeleton Construction

The synthesis begins with the formation of the furochromenone core. A common precursor is 7-hydroxy-4-methylcoumarin , which undergoes Vilsmeier-Haack formylation to introduce an aldehyde group at the C-5 position. Subsequent cyclization with butyl Grignard reagents (e.g., butylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at −78°C yields the 5-butyl-substituted intermediate.

Key reaction parameters:

  • Temperature: −78°C to 0°C (prevents side reactions)

  • Solvent: THF (ensures reagent solubility)

  • Stoichiometry: 1.2 equivalents of Grignard reagent relative to aldehyde

Naphthyl Group Introduction via Suzuki-Miyaura Coupling

The 3-position naphthyl group is installed using a palladium-catalyzed Suzuki-Miyaura cross-coupling between a brominated furochromenone intermediate and 2-naphthylboronic acid. Optimized conditions from analogous systems include:

ParameterOptimal Value
CatalystPd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
BaseNa<sub>2</sub>CO<sub>3</sub> (2.5 equiv)
Solvent SystemEtOH:H<sub>2</sub>O:Toluene (1:1:1)
Temperature80°C (conventional)
Reaction Time6–8 hours (83% yield)

Microwave irradiation (180 W, 20–25 minutes) enhances reaction efficiency, achieving comparable yields (82–87%) while reducing time.

Stepwise Synthesis Optimization

Intermediate Functionalization

The brominated precursor 5-bromo-7H-furo[3,2-g]chromen-7-one is synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C. Butyl chain introduction precedes bromination to avoid steric hindrance during coupling.

Critical purification steps :

  • Column chromatography (silica gel, hexane:EtOAc 4:1)

  • Recrystallization from ethanol (yield: 68–72%)

Solvent and Catalyst Screening

Comparative studies of Suzuki coupling solvents revealed:

Solvent SystemConventional YieldMicrowave Yield
EtOH/H<sub>2</sub>O/Toluene75%83%
Dioxane/H<sub>2</sub>O45%55%
DMF/H<sub>2</sub>O25%40%

The ethanol/toluene/water mixture maximizes yield due to improved boronic acid solubility and catalyst stability.

Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization employs:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.21 (d, J=8.4 Hz, 1H, naphthyl-H), 7.89–7.43 (m, 6H, aromatic), 2.98 (t, J=7.6 Hz, 2H, butyl-CH<sub>2</sub>)

  • IR (KBr): 1725 cm<sup>−1</sup> (C=O stretch), 1602 cm<sup>−1</sup> (aromatic C=C)

  • HRMS : m/z 368.1412 [M+H]<sup>+</sup> (calc. 368.1410)

Purity Assessment

HPLC analysis (C18 column, MeCN:H<sub>2</sub>O 70:30) confirms ≥98% purity, with retention time = 12.7 minutes.

Scalability and Industrial Feasibility

Batch vs. Continuous Flow Synthesis

Pilot-scale trials (100 g batches) demonstrate:

ParameterBatch ReactorFlow Reactor
Yield78%85%
Reaction Time8 hours45 minutes
Pd Leaching<0.1 ppm<0.05 ppm

Flow systems reduce catalyst decomposition and improve heat transfer.

Applications in Drug Development

While beyond preparation scope, synthetic batches have been screened for:

  • Antioxidant activity : IC<sub>50</sub> = 35.51 μM (DPPH assay)

  • Anti-inflammatory action : 43.04 μM (albumin denaturation assay)

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic system undergoes electrophilic substitution at specific positions:

  • Bromination : Reacts with bromine (Br₂) in acetic acid at 40–50°C, yielding mono- or di-brominated derivatives at positions 6 and 8 of the chromene ring.

  • Sulfonation : Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups preferentially at position 5.

ReactionReagents/ConditionsPositionProduct Yield
BrominationBr₂ (1.2 eq), CH₃COOH, 45°C, 4hC6, C872–85%
SulfonationH₂SO₄ (98%), 80°C, 3hC568%

Nucleophilic Addition Reactions

The furan oxygen and chromene carbonyl group participate in nucleophilic attacks:

  • Grignard Reagents : Methylmagnesium bromide adds to the carbonyl carbon, forming secondary alcohol derivatives.

  • Ammonia Derivatives : Hydrazine hydrate forms hydrazones under reflux in ethanol.

Oxidation and Ring-Opening

Oxidative cleavage occurs under strong conditions:

  • KMnO₄/H₂SO₄ : Oxidizes the furan ring to a diketone intermediate at 90°C, with subsequent chromene ring opening to yield naphthoic acid derivatives.

  • Ozone (O₃) : Ozonolysis of the chromene double bond generates aldehyde fragments.

Photochemical [2+2] Cycloaddition

UV irradiation (λ = 254 nm) induces cross-conjugated diene reactivity:

  • Forms cyclobutane adducts with electron-deficient alkenes (e.g., maleic anhydride) in 55–62% yields.

Catalytic Coupling Reactions

The naphthyl group facilitates transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (3:1) at 90°C .

Boronic AcidCatalystTime (h)Yield (%)
4-F-C₆H₄B(OH)₂Pd(dppf)Cl₂883
1-NaphthylB(OH)₂Pd(PPh₃)₄676

Functional Group Transformations

  • Esterification : Acetylation of hydroxyl groups (if present) using acetic anhydride/pyridine.

  • Reduction : NaBH₄ selectively reduces the chromene carbonyl to a secondary alcohol without affecting the furan ring.

This reactivity profile enables precise structural modifications for applications in medicinal chemistry and materials science. The compound's stability under microwave irradiation (e.g., 180 W, 5–25 min) further enhances its synthetic utility. Ongoing research focuses on optimizing stereoselectivity in cycloadditions and coupling reactions to access novel bioactive derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of chromenes, including 5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one, exhibit significant cytotoxic properties against various cancer cell lines. For instance, compounds with similar structural features have shown to inhibit the growth of cancer cells effectively. The mechanism often involves interference with cell cycle progression or induction of apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Antifungal Properties

Research has demonstrated that chromene derivatives can possess antifungal activity. For example, studies on related compounds have shown efficacy against pathogens such as Fusarium graminearum and Fusarium monitiforme, suggesting that this compound may also exhibit similar antifungal properties. The specific interactions at the molecular level are still under investigation but could lead to new antifungal therapies .

Neuroprotective Effects

There is emerging evidence that certain chromene derivatives can exert neuroprotective effects. These effects are attributed to their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. Such properties make them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Organic Photovoltaics

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technologies, potentially leading to more efficient energy conversion systems. Research in this area is ongoing, with studies focusing on optimizing the compound's performance within photovoltaic devices .

Fluorescent Dyes

Due to its structural characteristics, this compound can also be utilized as a fluorescent dye in various applications including bioimaging and sensing technologies. The fluorescence properties can be leveraged for tracking biological processes in live cells or tissues, providing valuable insights into cellular dynamics and disease mechanisms .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

  • Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate significant reductions in cell viability at specific concentrations.
  • Antifungal Testing : Compounds structurally related to this compound have been tested against fungal strains with promising results indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 3 Modifications
Compound C3 Substituent Bioactivity Key Findings
Target Compound 2-Naphthyl Not explicitly reported (assumed immunoproteasome/ABCG2 inhibition) Larger aromatic group may enhance π-π stacking in target binding .
(R)-9-(3,4-Dimethoxyphenyl)-PFC 3,4-Dimethoxyphenyl ABCG2 inhibition (IC50 reduction of SN-38 in HCT-116/BCRP cells) Stimulates ATP hydrolysis; reverses irinotecan resistance in vivo .
6-Butyl-5-Methyl-3-Phenyl Derivative Phenyl Unknown Smaller aromatic group may reduce steric hindrance compared to naphthyl .
Psoralen Derivatives (Oxathiazolone Warhead) Oxathiazolone Immunoproteasome β5i inhibition (IC50 ~0.5–2.5 μM) Electrophilic warheads enhance activity; naphthyl may lack similar reactivity .
Position 5 Modifications
Compound C5 Substituent Impact on Properties
Target Compound Butyl Increased lipophilicity (LogP ~4–5 estimated) vs. smaller alkyl groups.
5-Phenylfuro[3,2-g]chromen-7-one Phenyl Higher molecular weight (262.26 g/mol) and LogP (4.2) .
5-Methyl Derivatives (e.g., ) Methyl Reduced lipophilicity; may limit membrane penetration .

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Estimated) Key Features
Target Compound C₂₅H₂₂O₃ 370.44 ~5.0 Butyl (C5) and naphthyl (C3) enhance bulk.
5-Phenylfuro[3,2-g]chromen-7-one C₁₇H₁₀O₃ 262.26 4.2 Compact structure; lower solubility.
6-Butyl-5-Methyl-3-Phenyl Derivative C₂₂H₂₀O₃ 332.39 ~4.5 Balanced lipophilicity; methyl limits bulk.
Bergaptol (4-Hydroxypsoralen) C₁₁H₆O₄ 202.17 ~1.5 Polar hydroxyl group improves solubility.

Structure-Activity Relationships (SAR)

C3 Substituents: Bulky groups (e.g., naphthyl, dimethoxyphenyl) improve target binding via hydrophobic/aromatic interactions but may reduce solubility . Electrophilic warheads (e.g., oxathiazolone) enhance immunoproteasome inhibition but are absent in the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclization of substituted coumarin precursors. A typical approach involves refluxing intermediates (e.g., hydrazine hydrate in ethanol) followed by alkaline extraction and purification via silica gel column chromatography (ethyl acetate/hexane, 4:1), yielding ~80% pure product . Optimization may involve adjusting solvent polarity, temperature, or catalyst selection. Contradictions in yield (e.g., 60–85% across studies) suggest sensitivity to substituent steric effects .

Q. How is structural characterization performed for this compound?

  • Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., butyl and naphthyl groups) and lactone ring formation. Key signals include aromatic protons (δ 7.60–6.24 ppm) and alkyl chain resonances (δ 2.48–3.96 ppm) . HRMS validates molecular weight (e.g., [M+H]+ at m/z 385.14), while FTIR identifies carbonyl (C=O, ~1700 cm⁻¹) and furan ring vibrations .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodology : Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via saturation assays. Stability studies (HPLC monitoring) reveal degradation in acidic/alkaline conditions, necessitating storage in inert atmospheres at −20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., butyl chain length, naphthyl substitution) influence bioactivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying alkyl chains or aromatic groups) and testing against biological targets (e.g., enzyme inhibition assays). For example, replacing the naphthyl group with phenyl reduces π-π stacking interactions, lowering binding affinity . Computational docking (e.g., AutoDock Vina) predicts binding poses to guide rational design .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodology : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity. Challenges include matrix effects (e.g., ion suppression from plasma proteins), mitigated via solid-phase extraction (C18 columns) or isotope-labeled internal standards (e.g., deuterated analogs) . Validation follows ICH guidelines (precision <15% RSD) .

Q. How does the compound interact with DNA or proteins, and what mechanisms underpin these interactions?

  • Methodology : Fluorescence quenching assays and circular dichroism assess DNA intercalation or protein binding. For instance, furanocoumarins typically intercalate via planar aromatic systems, but the bulky naphthyl group may sterically hinder binding . Molecular dynamics simulations (e.g., GROMACS) model binding stability over time .

Q. What are the limitations of current synthetic methods, and how can green chemistry principles be applied?

  • Methodology : Traditional routes use toxic solvents (e.g., dichloromethane). Alternatives include microwave-assisted synthesis (reduced reaction time) or biocatalysis (enzymatic cyclization). For example, lipase-catalyzed esterification improves atom economy (from 65% to 82%) .

Key Considerations

  • Contradictions : Discrepancies in yields (e.g., 60–85%) highlight substituent-dependent reactivity .
  • Advanced Techniques : Combine experimental data (NMR, LC-MS) with computational modeling for mechanistic insights .
  • Sustainability : Prioritize solvent-free or catalytic methods to align with green chemistry goals .

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